molecular formula C10H11NO3 B1343379 Methyl 7-amino-2,3-dihydrobenzofuran-2-carboxylate CAS No. 847948-99-6

Methyl 7-amino-2,3-dihydrobenzofuran-2-carboxylate

Cat. No.: B1343379
CAS No.: 847948-99-6
M. Wt: 193.2 g/mol
InChI Key: KNRJDTPGYUJTDU-UHFFFAOYSA-N
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Description

Methyl 7-amino-2,3-dihydrobenzofuran-2-carboxylate (MADF-2C) is a synthetic compound belonging to the benzofuran class of compounds. It is a white crystalline powder with a melting point of 160-162°C and a solubility of 0.1 g/100 mL in water. MADF-2C has been widely studied in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Orthogonal Synthesis and Bioactive Benzofurans

Takabatake et al. (2020) discovered a synthetic route for methyl 2-formylbenzofuran-7-carboxylate, a common intermediate, to efficiently assemble bioactive benzofurans. They employed an artificial intelligence system, SYNSUP, to explore synthetic routes, leading to the novel orthogonal synthesis of various benzofuran derivatives. This study highlights the potential of benzofuran compounds in drug development and the innovative use of AI in organic synthesis Takabatake et al., 2020.

Aminopyrrole Derivatives from Isoxazole

Galenko et al. (2019) developed a synthesis of methyl 5-aminopyrrole-3-carboxylates from 4-methyleneisoxazol-3-ones, demonstrating the versatility of methyl 7-amino-2,3-dihydrobenzofuran-2-carboxylate derivatives in synthesizing complex heterocyclic structures. This work provides valuable insights into the synthesis of pyrrole-containing products, which are significant in pharmaceutical research Galenko et al., 2019.

Benzofuran-7-carboxamides as PARP-1 Inhibitors

Studies on benzofuran-7-carboxamides revealed their potential as poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors, suggesting the therapeutic relevance of benzofuran derivatives in cancer treatment. This research emphasizes the importance of structural variation in optimizing potency and elucidating structure-activity relationships Sunkyung Lee et al., 2012.

Antioxidant Activities of Benzofuran Derivatives

Wenjie Li et al. (2012) isolated novel compounds from Liriope muscari, including derivatives of methyl 7-hydroxy-2,3-dihydrobenzofuran-2-carboxylate, and assessed their in vitro antioxidant activities. This research underscores the potential of benzofuran derivatives in developing antioxidant agents Wenjie Li et al., 2012.

Electrochemical Synthesis of Benzofuran Derivatives

Senboku et al. (2011) reported the electrochemical synthesis of 2,3-dihydrobenzofuran-3-ylacetic acids, demonstrating an innovative approach to synthesizing benzofuran derivatives. This method offers a novel pathway for the synthesis of complex organic compounds, potentially useful in various applications Senboku et al., 2011.

Future Directions

The interest in the study of 2,3-dihydrobenzofurans is constantly increasing because of their numerous biological properties . In the future, more effective synthetic routes could be developed to construct 2,3-dihydrobenzofurans and their applications .

Biochemical Analysis

Biochemical Properties

Methyl 7-amino-2,3-dihydrobenzofuran-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, benzofuran derivatives have been shown to inhibit certain enzymes, which can lead to the suppression of tumor growth and the inhibition of bacterial proliferation . The interactions between this compound and these biomolecules are primarily based on binding affinities and the ability to form stable complexes.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, benzofuran derivatives can modulate the activity of signaling pathways involved in cell proliferation and apoptosis . This modulation can lead to changes in gene expression, resulting in altered cellular functions and metabolic activities. The compound’s impact on cellular metabolism includes the regulation of metabolic flux and the levels of specific metabolites.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. It exerts its effects by binding to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, the compound can inhibit enzymes involved in DNA replication, thereby preventing the proliferation of cancer cells . Additionally, it can activate certain signaling pathways that promote cell death in tumor cells. These molecular interactions are crucial for the compound’s therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that benzofuran derivatives can maintain their biological activity over extended periods, although some degradation may occur . Long-term exposure to the compound can lead to sustained changes in cellular functions, including prolonged inhibition of cell proliferation and induction of apoptosis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as tumor suppression and antibacterial activity . At higher doses, toxic or adverse effects may be observed, including damage to healthy tissues and organs. It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound’s metabolism can lead to the formation of active metabolites that contribute to its biological activity. Additionally, it can affect metabolic flux and the levels of specific metabolites, influencing overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with transporters and binding proteins that facilitate its uptake and distribution . These interactions can influence the compound’s localization and accumulation in specific tissues, affecting its therapeutic efficacy and potential side effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interaction with target biomolecules and the subsequent biological effects.

Properties

IUPAC Name

methyl 7-amino-2,3-dihydro-1-benzofuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-13-10(12)8-5-6-3-2-4-7(11)9(6)14-8/h2-4,8H,5,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNRJDTPGYUJTDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2=C(O1)C(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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